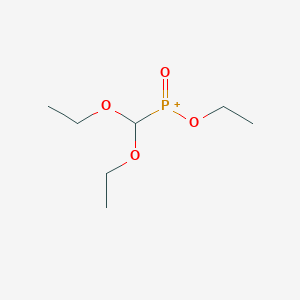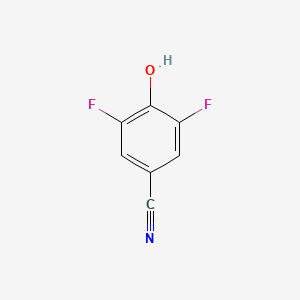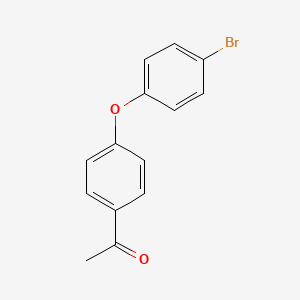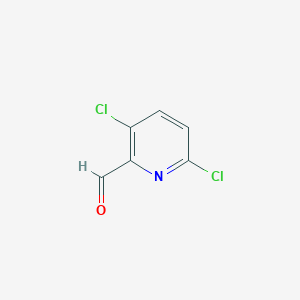
Ethyl (diethoxymethyl)phosphinate
Overview
Description
“Ethyl (diethoxymethyl)phosphinate” is a chemical compound with the molecular formula C7H17O4P . It is used in research and development .
Synthesis Analysis
Three novel liquid this compound derivatives (EDPs) were synthesized and incorporated into flexible polyurethane foams (FPUFs). The flame retardancy of FPUFs was evaluated by limiting oxygen index (LOI), vertical burning, and cone calorimetry tests .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 196.181 Da and the monoisotopic mass is 196.086441 Da .
Chemical Reactions Analysis
Ethyl phosphinate adds to alkenes and alkynes under thermal radical conditions with AIBN as the initiator to give H-phosphinates in good yields . An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is 224.2±50.0 °C at 760 mmHg. Its vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 107.1±22.7 °C .
Scientific Research Applications
Flame Retardancy in Polyurethane Foam
Ethyl (diethoxymethyl)phosphinate derivatives show promise as flame retardants in flexible polyurethane foams. Research demonstrates that these derivatives, especially P-(diethoxymethyl)-N-phenylphosphonamidate, significantly enhance flame retardancy. They work by releasing phosphorus-containing compounds that act as radical scavengers and promote the formation of a stable char layer, improving the material's resistance to fire (Zhou et al., 2021).
Synthesis of Aminomethylenebisphosphonic Acids
Aminomethylenebisphosphonic acids, known for various biological activities, can be synthesized using a two-stage process involving this compound. This process includes a three-component condensation followed by hydrolysis, highlighting the compound's role in creating structurally diverse and biologically active molecules (Bochno & Berlicki, 2014).
Synthesis of Phosphinic and Phosphoric Analogs
This compound is instrumental in synthesizing various phosphinic and phosphoric analogs of bioactive compounds. These analogs play a crucial role in medical and biochemical research, offering new avenues for therapeutic development (Khomutov et al., 1996).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. These compounds, particularly in their α-aminophosphonic acid form, show promising results in protecting metals like steel against corrosion, which is significant for industrial applications (Djenane et al., 2019).
Mechanism of Action
Target of Action
Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .
Biochemical Pathways
Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions
Pharmacokinetics
The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.
Result of Action
EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .
Action Environment
The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl (diethoxymethyl)phosphinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphatases, enzymes that catalyze the hydrolysis of phosphoric acid esters. The interaction between this compound and phosphatases can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the experimental conditions. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving phosphatases and other enzymes that catalyze the hydrolysis of phosphoric acid esters . The metabolism of this compound can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity within the cell.
properties
IUPAC Name |
diethoxymethyl-ethoxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452121 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65600-74-0 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?
A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of this compound derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)




![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)



![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)